4-Aminobenzene-1-carbonyl cyanide 4-Aminobenzene-1-carbonyl cyanide
Brand Name: Vulcanchem
CAS No.: 536708-68-6
VCID: VC18677818
InChI: InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2
SMILES:
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

4-Aminobenzene-1-carbonyl cyanide

CAS No.: 536708-68-6

Cat. No.: VC18677818

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

4-Aminobenzene-1-carbonyl cyanide - 536708-68-6

Specification

CAS No. 536708-68-6
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 4-aminobenzoyl cyanide
Standard InChI InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2
Standard InChI Key VZHGHEPDHMXAKD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C#N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with an amino group (-NH2_2) at the para position and a carbonyl cyanide group (-C(=O)CN) at the ortho position. The IUPAC name, 4-aminobenzoyl cyanide, reflects this arrangement . Key structural identifiers include:

  • SMILES: \text{C1=CC(=CC=C1C(=O)C#N)N}

  • InChIKey: VZHGHEPDHMXAKD-UHFFFAOYSA-N\text{VZHGHEPDHMXAKD-UHFFFAOYSA-N}

  • Canonical SMILES: \text{C1=CC(=CC=C1C(=O)C#N)N} .

Physical and Computational Properties

Experimental and computed properties are critical for understanding its behavior in synthetic and biological systems:

PropertyValueSource
Molecular Weight146.15 g/mol
XLogP30.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar SA66.9 Ų
Melting PointNot reported-
Boiling PointNot reported-

The relatively low XLogP3 value (0.9) suggests moderate hydrophobicity, while the polar surface area (66.9 Ų) indicates potential for hydrogen bonding, a trait relevant to drug design .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

While direct synthesis methods for 4-aminobenzene-1-carbonyl cyanide are sparsely documented, analogous acyl cyanides are typically prepared via:

Challenges in Synthesis

  • Instability of Cyanide Group: The -CN group’s susceptibility to hydrolysis under acidic or basic conditions necessitates anhydrous, inert atmospheres during synthesis .

  • Regioselectivity: Achieving para-substitution exclusively requires directed ortho-metalation strategies or protective group chemistry, which remain underexplored for this compound.

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

  • Polymer Precursors: The cyanide group’s electrophilicity facilitates nucleophilic additions, enabling polymerization into polyamides or polyurethanes.

  • Coordination Chemistry: The amino and cyanide groups may act as ligands for transition metals, forming complexes with applications in catalysis or sensing .

Analytical Characterization Methods

Mass Spectrometry

Electron ionization (EI) mass spectra of N-alkyl-N-perfluoroacyl amino acid derivatives reveal characteristic cyanide-related ions (e.g., [HC≡N-alkyl]+^+), which could aid in identifying fragmentation patterns of 4-aminobenzoyl cyanide .

UV Spectroscopy

UV-Vis analysis, coupled with pKa determination (e.g., via shifts in absorption maxima), can elucidate electronic transitions influenced by the amino and cyanide groups .

Future Perspectives and Research Directions

Synthetic Optimization

  • Catalyst Design: Developing heterogeneous catalysts (e.g., metal-organic frameworks) to improve regioselectivity and yield in acyl cyanide synthesis .

  • Flow Chemistry: Continuous-flow systems could mitigate safety risks associated with cyanide handling .

Biological Profiling

  • In Vitro Toxicity Studies: Assessing IC50_{50} values against cytochrome c oxidase and other mitochondrial targets.

  • Structure-Activity Relationships (SAR): Modifying the benzene ring with halogens or alkyl groups to enhance bioactivity.

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